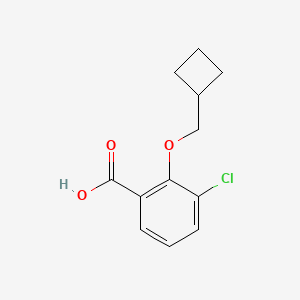

3-Chloro-2-(cyclobutylmethoxy)benzoic acid

Description

Overview of Benzoic Acid Scaffolds in Synthetic Chemistry

The benzoic acid scaffold is a fundamental structural motif in synthetic chemistry, prized for its utility in constructing more elaborate molecules. nih.govbenthamscience.com The presence of the carboxylic acid group on the benzene (B151609) ring provides a reactive handle for various chemical modifications, including esterification, amidation, and reduction. researchgate.net This versatility has led to the incorporation of benzoic acid scaffolds into a wide range of commercially and scientifically important compounds, from pharmaceuticals to agrochemicals. chemimpex.com The inherent stability of the benzene ring allows it to serve as a robust framework upon which intricate molecular architectures can be built. nih.gov In the realm of medicinal chemistry, benzoic acid derivatives are found in numerous therapeutic agents, highlighting the importance of this structural class in drug discovery and development. benthamscience.com

Strategic Importance of Halogenated and Ether-Substituted Aromatic Systems

The strategic placement of halogen and ether substituents on aromatic systems is a powerful tool in modulating the physicochemical and biological properties of organic molecules. Halogenation of an aromatic ring can significantly alter its electronic properties, reactivity, and lipophilicity. Chlorine, in particular, is an electron-withdrawing group that can influence the acidity of a nearby carboxylic acid group and provide a site for further chemical reactions. chemimpex.com

Ether linkages, on the other hand, are prevalent in a variety of pharmaceutical compounds due to their unique physicochemical properties. labinsights.nl They can improve a molecule's solubility, stability, and ability to be absorbed and distributed within a biological system. labinsights.nl The introduction of an ether group can also impact the conformation of a molecule, which can be crucial for its interaction with biological targets. stereoelectronics.org The combination of halogen and ether substituents on a benzoic acid scaffold, as seen in 3-Chloro-2-(cyclobutylmethoxy)benzoic acid, offers a rich landscape for fine-tuning molecular properties for specific applications.

Research Significance of this compound and Related Structures

While specific research on this compound is not widely available in public literature, its structural components suggest significant research potential. The molecule combines a 3-chlorobenzoic acid core with a cyclobutylmethoxy side chain, each contributing unique features that are of interest in medicinal chemistry and materials science.

The combination of these features in this compound makes it an intriguing candidate for investigation in areas such as:

Drug Discovery: As a potential intermediate or final active pharmaceutical ingredient, leveraging the known bioactivities of benzoic acid derivatives. nih.govbenthamscience.com

Agrochemicals: Exploring its potential as a herbicide or fungicide, given that related chlorinated and ether-containing compounds have applications in this field. chemimpex.com

Materials Science: Investigating its use in the development of novel polymers or other advanced materials.

The study of this and related structures contributes to a deeper understanding of structure-activity relationships and the rational design of new molecules with desired properties.

Compound Data Tables

The following tables provide data for compounds structurally related to this compound, offering a comparative context for its potential properties.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Chlorobenzoic acid | 535-80-8 | C₇H₅ClO₂ | 156.57 | 153-157 |

| 3-Chloro-2-methoxybenzoic acid | 3260-93-3 | C₈H₇ClO₃ | 186.59 | 118-123 |

| 3-Chloro-2-methylbenzoic acid | 7499-08-3 | C₈H₇ClO₂ | 170.59 | Not Available |

| 3-Chloro-2-hydroxybenzoic acid | 1829-32-9 | C₇H₅ClO₃ | 172.57 | Not Available |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govchemsrc.com

Table 2: Compound Identifiers

| Compound Name | IUPAC Name | InChI | InChIKey |

| 3-Chlorobenzoic acid | 3-chlorobenzoic acid | InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | LULAYUGMBFYYEX-UHFFFAOYSA-N |

| 3-Chloro-2-methoxybenzoic acid | 3-chloro-2-methoxybenzoic acid | InChI=1S/C8H7ClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | NKVUYEGKHRDEBB-UHFFFAOYSA-N |

| 3-Chloro-2-methylbenzoic acid | 3-chloro-2-methylbenzoic acid | InChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | HXGHMCLCSPQMOR-UHFFFAOYSA-N |

| 3-Chloro-2-hydroxybenzoic acid | 3-chloro-2-hydroxybenzoic acid | Not Available | Not Available |

Data sourced from various chemical databases. sigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13ClO3 |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

3-chloro-2-(cyclobutylmethoxy)benzoic acid |

InChI |

InChI=1S/C12H13ClO3/c13-10-6-2-5-9(12(14)15)11(10)16-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) |

InChI Key |

GROBDQSJFDJABS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=C2Cl)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Spectrometric Characterization of 3 Chloro 2 Cyclobutylmethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 3-Chloro-2-(cyclobutylmethoxy)benzoic acid. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the protons of the cyclobutylmethoxy group, and the acidic proton of the carboxylic acid.

The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see signals corresponding to H4, H5, and H6. For comparison, in 3-chlorobenzoic acid, the aromatic protons appear in the range of δ 7.5-8.0 ppm. chemicalbook.comrsc.org The electron-donating nature of the ether group at position 2 would influence the chemical shifts of the adjacent protons.

The cyclobutylmethoxy group would give rise to several signals. The two methylene (B1212753) protons of the -OCH₂- group are diastereotopic and would be expected to appear as a doublet of doublets, typically in the range of δ 3.4-4.5 ppm, due to coupling with the adjacent methine proton of the cyclobutyl ring. libretexts.orgpressbooks.pub The methine proton (-CH-) of the cyclobutyl ring would likely appear as a multiplet. The remaining six protons of the cyclobutane (B1203170) ring would produce complex multiplets further upfield.

The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent. chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10 | br s |

| Ar-H | 7.0 - 8.0 | m |

| -OCH₂- | 3.8 - 4.2 | d |

| Cyclobutyl -CH- | 2.5 - 3.0 | m |

| Cyclobutyl -CH₂- | 1.8 - 2.4 | m |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm. docbrown.info The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbon attached to the chlorine (C3) and the carbon attached to the ether oxygen (C2) will be significantly affected by these substituents. For instance, in 3-chlorobenzoic acid, the carbon atoms of the benzene ring appear at approximately δ 128.37, 129.30, 131.30, 133.15, 133.37, and 133.82 ppm. chemicalbook.comrsc.org

The methylene carbon of the ether linkage (-OCH₂-) is expected to appear in the range of δ 60-80 ppm. pressbooks.pub The carbons of the cyclobutyl ring will be found in the upfield region of the spectrum, typically between δ 15-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 165 - 175 |

| Ar-C (quaternary) | 120 - 160 |

| Ar-CH | 115 - 135 |

| -OCH₂- | 65 - 75 |

| Cyclobutyl -CH- | 30 - 40 |

| Cyclobutyl -CH₂- | 15 - 30 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent aromatic protons, as well as couplings between the protons within the cyclobutylmethoxy moiety. For instance, the methine proton of the cyclobutyl ring would show a cross-peak with the adjacent methylene protons of the ring and the methylene protons of the ether linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the ¹³C signals for all protonated carbons, such as those in the aromatic ring and the cyclobutylmethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different parts of the molecule. Key expected correlations would include those from the methylene protons of the ether to the C2 of the aromatic ring and to the methine carbon of the cyclobutyl group. Correlations from the aromatic protons to nearby quaternary carbons would also be vital in confirming the substitution pattern.

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule, thereby confirming their presence.

The carboxylic acid functional group gives rise to several characteristic and easily identifiable bands in the vibrational spectra.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected around 1700-1725 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

C-O Stretch and O-H Bend: Two other bands associated with the carboxylic acid group are the C-O stretching vibration, usually found between 1210-1320 cm⁻¹, and the in-plane O-H bending vibration, which appears as a broad band around 920 cm⁻¹.

The cyclobutyl and ether functionalities also have characteristic vibrational modes.

Ether C-O-C Stretch: The C-O-C stretching of the aryl alkyl ether is expected to produce a strong absorption band in the IR spectrum. Typically, aryl alkyl ethers show a strong, characteristic band for the asymmetric C-O-C stretch between 1200 and 1300 cm⁻¹. libretexts.orgspectroscopyonline.com

Cyclobutane Vibrations: The cyclobutane ring has characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹). docbrown.info Additionally, various CH₂ bending and ring deformation modes would be present in the fingerprint region (below 1500 cm⁻¹), which can be complex but are characteristic of the cyclobutane ring structure. docbrown.infodtic.mil

Aromatic and Chloro Substituent Vibrations: The spectrum would also contain bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region, which are indicative of the substitution pattern. A C-Cl stretching vibration is also expected, typically in the range of 600-800 cm⁻¹.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are commonly coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap systems. These methods are ideal for analyzing small organic molecules such as this compound as they typically generate intact molecular ions with minimal fragmentation, which is crucial for accurate mass measurement.

In a hypothetical ESI-MS analysis conducted in negative ion mode, the compound would be expected to deprotonate at the carboxylic acid group, forming the [M-H]⁻ ion. The theoretical exact mass of the this compound molecule (C₁₂H₁₃ClO₃) is calculated to be 240.0553 Da for the ³⁵Cl isotope. The high-resolution mass spectrum would be expected to show a prominent peak corresponding to the deprotonated molecule at m/z 239.0480. A corresponding peak for the ³⁷Cl isotope would be observed at m/z 241.0450, with an isotopic abundance ratio of approximately 3:1, which is characteristic for monochlorinated compounds.

Similarly, MALDI-TOF analysis, while often used for larger biomolecules, can be adapted for small molecules with the appropriate choice of matrix. rsc.orgcreative-proteomics.com This technique would also provide the accurate mass of the molecular ion, further confirming the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Isotope | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [M-H]⁻ | ³⁵Cl | 239.0480 | 239.0475 | -2.1 |

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering insights into its functional groups and connectivity.

For this compound, the fragmentation of the [M-H]⁻ ion would likely proceed through several key pathways:

Loss of the Cyclobutyl Group: A primary fragmentation event would be the cleavage of the cyclobutyl group, resulting in the loss of a neutral butene molecule (C₄H₈) via a rearrangement, leading to a fragment ion.

Cleavage of the Ether Bond: Scission of the C-O ether bond could occur, leading to the loss of the entire cyclobutylmethoxy side chain.

Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylate group is a common fragmentation pathway for benzoic acid derivatives. libretexts.org

Loss of HCl: Elimination of a neutral HCl molecule is another possible fragmentation pathway for chlorinated aromatic compounds.

Table 2: Plausible MS/MS Fragmentation of the [M-H]⁻ Ion of this compound (m/z 239.0480)

| Product Ion m/z (Hypothetical) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|

| 195.0581 | CO₂ | CO₂ |

| 183.0217 | C₄H₈ (Butene) | C₄H₈ |

| 139.0008 | C₅H₈O | C₅H₈O |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms within a molecule and the packing of molecules in a solid-state lattice. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a complete picture of the molecule's conformation and stereochemistry.

Obtaining a high-quality single crystal suitable for XRD analysis is a critical first step. For a compound like this compound, several standard methods could be employed:

Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated or near-saturated solution of the compound. rochester.edu The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal growth. uni-marburg.de

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. ntu.edu.sg The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Once a suitable crystal is obtained and analyzed, the resulting crystallographic data provides a wealth of structural information. Based on known structures of similar compounds, a hypothetical set of key geometric parameters for this compound can be proposed.

Table 3: Hypothetical Key Bond Lengths, Angles, and Dihedral Angles for this compound

| Parameter | Atoms Involved | Value (Hypothetical) |

|---|---|---|

| Bond Lengths (Å) | ||

| C(ar)-Cl | 1.74 | |

| C(ar)-C(OOH) | 1.49 | |

| C=O | 1.25 | |

| C-OH | 1.31 | |

| C(ar)-O(ether) | 1.37 | |

| O(ether)-CH₂ | 1.43 | |

| CH₂-C(cyclobutyl) | 1.52 | |

| Bond Angles (°) | ||

| C(ar)-C(ar)-Cl | 120.5 | |

| C(ar)-C(OOH)-O | 118.0 | |

| O=C-OH | 123.0 | |

| C(ar)-O-CH₂ | 117.5 | |

| Dihedral Angles (°) | ||

| Cl-C(ar)-C(ar)-O | 178.0 |

Note: "ar" denotes an atom in the aromatic ring.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several key interactions would be expected to dictate the crystal packing:

Hydrogen Bonding: The most significant interaction would likely be the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O). This is a very common and stable motif in the crystal structures of carboxylic acids. rsc.org

Halogen Bonding: The chlorine atom, having a region of positive electrostatic potential (a σ-hole), could potentially engage in halogen bonding with an electron-rich atom (like the carbonyl oxygen) of a neighboring molecule.

π-π Stacking: Depending on the arrangement of the benzoic acid rings, π-π stacking interactions between the aromatic systems of adjacent molecules might also be present.

Chemical Reactivity and Derivatization Strategies for 3 Chloro 2 Cyclobutylmethoxy Benzoic Acid

Transformation of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, readily undergoing a variety of transformations to yield esters, amides, alcohols, and other derivatives.

Esterification: The conversion of 3-Chloro-2-(cyclobutylmethoxy)benzoic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common approach. libretexts.org This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the use of excess alcohol can shift the equilibrium toward the ester product. libretexts.org The reactivity of the carboxylic acid is enhanced by the protonation of the carbonyl oxygen by the acid catalyst, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org Alternative methods for esterification include reaction with alkyl halides in the presence of a base or using condensing agents to facilitate the reaction under milder conditions. google.comresearchgate.net

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient due to acid-base neutralization. libretexts.org A common strategy involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which convert the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.orgbohrium.com Another approach is the in-situ generation of activating agents like phosphonium (B103445) salts from reagents such as triphenylphosphine (B44618) and N-chlorophthalimide, which facilitate the amidation at room temperature. nih.govresearchgate.net The carboxylic acid can also be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with a primary or secondary amine to form the desired amide. libretexts.org

| Transformation | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Ester |

| Amidation (Coupling Agent) | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDEC) | Amide |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂ or R₂NH) | Amide |

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol, yielding [3-chloro-2-(cyclobutylmethoxy)phenyl]methanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). nih.gov These reagents are strong enough to reduce the relatively unreactive carboxylic acid group. Catalytic methods, such as manganese(I)-catalyzed hydrosilylation using silanes like phenylsilane (B129415) (PhSiH₃), offer a milder alternative for this reduction. nih.gov

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic acids is generally challenging and often requires harsh conditions, such as high temperatures. nist.gov The rate of decarboxylation can be influenced by the other substituents on the aromatic ring. nih.gov For simple benzoic acids, decarboxylation rates are often low. nist.gov While specialized methods involving photoredox catalysis or transition-metal catalysts have been developed for decarboxylative functionalization, simple removal of the COOH group from this compound to form 2-chloro-1-(cyclobutylmethoxy)benzene would likely require forcing thermal conditions. nih.govorganic-chemistry.org

Modifications and Reactions of the Cyclobutylmethoxy Moiety

The ether linkage and the cyclobutyl ring present additional sites for chemical modification, although these transformations are often less straightforward than those involving the carboxylic acid.

Ethers are generally stable and unreactive functional groups. openstax.org However, the C-O bond of the cyclobutylmethoxy group can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgwikipedia.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which turns it into a good leaving group. masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. wikipedia.org Given that the ether is attached to a primary carbon (of the cyclobutylmethyl group) and an sp²-hybridized aromatic carbon, the nucleophilic attack would occur at the less hindered primary carbon via an Sₙ2 mechanism. openstax.orgmasterorganicchemistry.com This would result in the formation of 3-chloro-2-hydroxybenzoic acid and cyclobutylmethyl iodide (or bromide).

The cyclobutyl ring is a strained cycloalkane, but it is generally stable and does not undergo ring-opening reactions under typical synthetic conditions. Functionalization of the cyclobutyl ring itself, without affecting the rest of the molecule, would be challenging. Reactions would likely involve radical-based processes, such as free-radical halogenation, which often lack selectivity and could lead to a mixture of products. Specific functionalization would require more advanced synthetic strategies that are beyond the scope of general reactivity.

Aromatic Ring Functionalization and Substitution Chemistry

Further substitution on the aromatic ring is governed by the directing effects of the three existing substituents: the chloro group, the cyclobutylmethoxy group, and the carboxylic acid group. In electrophilic aromatic substitution (EAS), the incoming electrophile will be directed to a specific position based on the electronic and steric properties of these groups. wikipedia.orgmsu.edu

-Cl (Chloro group): This is an ortho, para-directing but deactivating group. It withdraws electron density inductively (deactivating) but donates electron density through resonance (ortho, para-directing).

-OCH₂-cyclobutyl (Cyclobutylmethoxy group): As an alkoxy group, this is a strongly activating and ortho, para-directing substituent due to the potent resonance donation from the oxygen atom.

-COOH (Carboxylic acid group): This is a meta-directing and deactivating group because the carbonyl group strongly withdraws electron density from the ring through both induction and resonance.

The carboxylic acid group directs meta, to positions C3 and C5. The chloro group directs ortho (to C2 and C4) and para (to C6).

Considering these effects:

Position 5: This position is para to the strongly activating alkoxy group and meta to the deactivating carboxylic acid group. Both groups favor substitution at this position.

Position 4: This position is ortho to the chloro group.

Position 6: This position is para to the chloro group.

Substitution at position 5 is the most likely outcome due to the strong directing influence of the activating alkoxy group. The deactivating carboxylic acid group also directs to this position, reinforcing this regioselectivity. Steric hindrance from the adjacent cyclobutylmethoxy group might slightly disfavor substitution at position 1, even if it were electronically favorable. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would predominantly yield the 5-substituted derivative of this compound. lumenlearning.commasterorganicchemistry.com

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -OCH₂-cyclobutyl | C2 | Activating | Ortho, Para (to C1, C3, C5) |

| -Cl | C3 | Deactivating | Ortho, Para (to C2, C4, C6) |

Directed Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of the existing substituents. Each group exerts a distinct electronic effect, either activating or deactivating the ring towards substitution and directing incoming electrophiles to specific positions. libretexts.orgmasterorganicchemistry.com

Carboxylic Acid (-COOH): This group is a moderately deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance. youtube.comlibretexts.org

Chloro (-Cl): As a halogen, it is a deactivating group but an ortho, para-director. youtube.comlibretexts.org Its deactivating character stems from a strong inductive electron withdrawal, while its directing effect is the result of weak resonance electron donation. libretexts.org

Cyclobutylmethoxy (-OCH₂-c-C₄H₇): As an alkoxy group, it is a strong activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com The oxygen atom's lone pairs can donate electron density into the ring via resonance, significantly stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position | Activating/Deactivating | Directing Effect | Predicted Major Substitution Position |

|---|---|---|---|---|

| -COOH | C1 | Deactivating | meta (to C3, C5) | C5 |

| -OCH₂-c-C₄H₇ | C2 | Activating | ortho, para (to C1, C3, C5) | C5 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine atom at the C3 position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a particularly powerful tool for this purpose. fishersci.fr

In this context, this compound can function as the aryl halide partner. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have been developed to facilitate their efficient coupling. fishersci.frnih.gov These systems typically employ a palladium(0) catalyst, which is generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in combination with bulky, electron-rich phosphine (B1218219) ligands such as SPhos or RuPhos. nih.govnih.gov

The reaction involves an oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with a boronic acid (or a boronate ester) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the catalyst. nih.govmdpi.com This methodology allows for the introduction of a wide array of aryl or heteroaryl substituents at the C3 position, providing a direct route to complex molecular architectures.

Table 2: Hypothetical Suzuki-Miyaura Reactions of this compound

| Boronic Acid Coupling Partner | Expected Product |

|---|---|

| Phenylboronic acid | 2-(Cyclobutylmethoxy)-[1,1'-biphenyl]-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | 2-(Cyclobutylmethoxy)-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |

| Pyridine-3-boronic acid | 2-(Cyclobutylmethoxy)-3'-(pyridin-3-yl)benzoic acid |

Synthesis of Analogue Series for Structure-Activity Relationship Studies (Chemical Focus)

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists can synthesize series of analogues by methodically altering different parts of the molecule. nih.gov This process helps to identify which structural features are essential for biological activity and to optimize properties like potency and selectivity.

Systematic Modification of Substituents

Systematic modification involves independently varying each of the three main components of the molecule: the cyclobutylmethoxy group, the chloro substituent, and the carboxylic acid.

Modification of the Ether Side Chain: The size and nature of the cycloalkyl group can be altered (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to probe the steric requirements of a potential binding pocket. The ether linkage itself can be replaced with alternative linkers.

Modification of the Chloro Substituent: The chlorine atom can be replaced with other halogens (F, Br, I) to investigate the effect of electronegativity and size. Alternatively, it can be substituted with other small, electronically distinct groups like methyl (-CH₃), cyano (-CN), or trifluoromethyl (-CF₃).

Modification of the Carboxylic Acid Group: The position of the carboxylic acid can be moved to other positions on the aromatic ring to explore different substitution patterns. It can also be converted to esters or amides to assess the importance of the acidic proton and hydrogen bonding capabilities.

Table 3: Examples of Systematic Modifications for SAR Studies

| Modification Area | Original Group | Example Modifications |

|---|---|---|

| Ether Side Chain | -OCH₂-c-C₄H₇ | -OCH₂-c-C₃H₅, -OCH₂-c-C₅H₉, -OCH(CH₃)₂, -SCH₂-c-C₄H₇ |

| Aromatic Substituent | -Cl | -F, -Br, -CH₃, -CN, -CF₃ |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in drug design to swap one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. cambridgemedchemconsulting.comchem-space.com

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor pharmacokinetic properties due to its charge at physiological pH. It can be replaced with bioisosteres such as tetrazole, acyl sulfonamide, or hydroxamic acid. chem-space.comnih.gov These groups can mimic the acidic nature and hydrogen bonding pattern of a carboxylic acid while potentially offering improved metabolic stability and cell permeability. nih.gov

Halogen Bioisosteres: The chloro group can be replaced by other groups of similar size or electronic character. For instance, a trifluoromethyl group (-CF₃) is sometimes considered a bioisostere for a bromine atom. cambridgemedchemconsulting.com

Ring Bioisosteres: The entire substituted benzene ring can be replaced with other aromatic or non-aromatic scaffolds, such as pyridine, thiophene, or even conformationally restricted bicyclic systems, to explore new chemical space and patent opportunities. chem-space.com

Table 4: Common Bioisosteric Replacements

| Original Functional Group | Potential Bioisostere | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Mimics acidity and hydrogen bonding pattern. chem-space.comnih.gov |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic proton, potential for improved PK properties. chem-space.com |

| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Similar steric bulk to bromine, strong electron-withdrawing nature. cambridgemedchemconsulting.com |

Derivatization for Advanced Analytical Applications

Chemical derivatization involves modifying a target analyte to enhance its properties for analytical measurement, such as improving its detectability or chromatographic behavior. nih.gov

Formation of Derivatives for Enhanced Chromatographic Resolution

For the analysis of this compound by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization of the carboxylic acid functional group is a common strategy.

The polarity of the carboxylic acid can lead to poor peak shape (tailing) and long retention times in reverse-phase HPLC. Converting the acid to a less polar ester, such as a methyl or ethyl ester, can significantly improve chromatographic performance, leading to sharper, more symmetrical peaks and better resolution from impurities. ekb.eg

Furthermore, derivatization can be used to introduce a chromophore or fluorophore into the molecule. By reacting the carboxylic acid with a labeling reagent that possesses strong UV-absorbing or fluorescent properties, the sensitivity of detection can be dramatically increased, allowing for accurate quantification at very low concentrations. academicjournals.org

Table 5: Derivatization Strategies for Carboxylic Acids in Chromatography

| Derivatization Reagent | Derivative Type | Analytical Technique | Advantage |

|---|---|---|---|

| Diazomethane or (Trimethylsilyl)diazomethane | Methyl Ester | GC, HPLC | Increased volatility, improved peak shape. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine | Amide | HPLC | Can introduce a chromophore/fluorophore for enhanced detection. academicjournals.org |

Preparation of Spectroscopic Probes (e.g., ¹⁹F NMR probes)

The strategic incorporation of fluorine atoms into bioactive molecules provides a powerful tool for mechanistic and structural studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment, make it an ideal probe for investigating molecular interactions and dynamics without interference from endogenous background signals. For a molecule like this compound, derivatization to introduce a fluorine-containing moiety is a key step in transforming it into a ¹⁹F NMR probe.

While specific literature detailing the synthesis of ¹⁹F NMR probes directly from this compound is not available, established chemical derivatization strategies for carboxylic acids can be applied to achieve this goal. These methods primarily focus on the modification of the carboxylic acid group to attach a fluorine-containing reporter group. The choice of derivatization strategy can influence the properties of the resulting probe, such as its stability, solubility, and the sensitivity of the ¹⁹F NMR signal to its environment.

One of the most direct and common approaches involves the amide coupling of the carboxylic acid with a fluorine-containing amine. This reaction typically proceeds through the activation of the carboxylic acid group to form a more reactive intermediate, such as an acyl chloride or an active ester, which then readily reacts with the amine. A variety of fluorinated amines, such as trifluoroethylamine or aminobenzotrifluoride, can be utilized to introduce the trifluoromethyl (CF₃) group, which provides a strong and sharp singlet in the ¹⁹F NMR spectrum. The general scheme for this transformation involves a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the fluorinated amine.

Alternatively, the carboxylic acid can be converted into a fluorinated ester by reaction with a fluorine-containing alcohol. Similar to amide bond formation, this process often requires activation of the carboxylic acid or the use of coupling agents to facilitate the esterification. The resulting fluorinated esters can also serve as effective ¹⁹F NMR probes, with the electronic environment of the ester linkage influencing the chemical shift of the fluorine nuclei.

A more direct method to incorporate a fluorine atom is the conversion of the carboxylic acid itself into an acyl fluoride (B91410). Reagents such as diethylaminosulfur trifluoride (DAST) can be employed for this transformation. acs.org The resulting acyl fluoride provides a direct probe of the carboxylic acid's environment, although the reactivity of this functional group may be a consideration depending on the intended application.

The table below summarizes potential derivatization strategies for converting this compound into a ¹⁹F NMR probe, based on analogous reactions with other carboxylic acids.

| Derivatization Strategy | Reagents and Conditions | Fluorine-Containing Moiety | Resulting Functional Group |

| Amide Coupling | 1. SOCl₂ or (COCl)₂2. H₂N-Rf, Base | Trifluoroethyl (-CH₂CF₃) | N-(2,2,2-Trifluoroethyl)amide |

| Amide Coupling | EDC, HOBt, H₂N-Rf | 4-(Trifluoromethyl)phenyl | N-(4-(Trifluoromethyl)phenyl)amide |

| Esterification | DCC, DMAP, HO-Rf | 2,2,2-Trifluoroethyl (-CH₂CF₃) | 2,2,2-Trifluoroethyl ester |

| Acyl Fluoride Formation | DAST, CH₂Cl₂ | Fluoride (-F) | Acyl fluoride |

These derivatization strategies provide a versatile toolkit for the development of ¹⁹F NMR probes from this compound. The resulting fluorinated derivatives would enable detailed studies of its interactions with biological targets, providing valuable insights into its mechanism of action and structure-activity relationships. The choice of the specific fluorine-containing group and the linker to the parent molecule can be tailored to optimize the spectroscopic properties of the probe for the intended NMR experiment.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data for the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the provided outline.

The requested topics—such as its role as a precursor for novel scaffolds, its application as a ligand for Metal-Organic Frameworks (MOFs), the development of sustainable synthetic routes based on green chemistry principles, and the establishment of advanced analytical methods—appear to be areas where specific research on this compound has not been published or is not publicly accessible.

General principles for the topics listed can be described, but applying them specifically to this compound without direct research findings would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated as requested.

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Cyclobutylmethoxy Benzoic Acid

Exploitation in Materials Science

While direct research on the application of 3-Chloro-2-(cyclobutylmethoxy)benzoic acid in materials science is not extensively documented in publicly available literature, its molecular structure suggests potential as a building block for advanced materials, particularly in the field of liquid crystals. The fundamental characteristics of many liquid crystalline compounds are derived from their molecular shape and the presence of both rigid and flexible parts. Benzoic acid derivatives are a well-established class of molecules used in the development of liquid crystal materials, primarily due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.gov

The structure of this compound contains a rigid phenyl ring substituted with a polar chloro group and a carboxylic acid group, along with a flexible cyclobutylmethoxy side chain. This combination of a rigid core and a flexible chain is a common feature in molecules that exhibit liquid crystalline phases. The carboxylic acid group is particularly significant as it can form strong hydrogen-bonded dimers, which is a key interaction for creating the necessary molecular self-assembly for liquid crystal formation. tandfonline.com

The chloro-substituent and the cyclobutylmethoxy group can influence the molecule's polarity, steric hindrance, and intermolecular interactions, which in turn would affect the properties of any potential liquid crystal phases, such as the temperature range of the mesophase and its specific type (e.g., nematic, smectic). uobasrah.edu.iq For instance, the introduction of bulky substituents can increase the distance between molecules, leading to a change in the liquid crystal phase. nih.gov

To illustrate the potential of this compound as a liquid crystal building block, a comparison with a known benzoic acid-based liquid crystal, 4-(Decyloxy)benzoic acid, is presented below.

| Feature | This compound | 4-(Decyloxy)benzoic acid | Significance in Liquid Crystals |

| Rigid Core | Chlorinated benzene (B151609) ring | Benzene ring | Provides structural anisotropy, essential for forming ordered phases. |

| Flexible Tail | Cyclobutylmethoxy group | Decyloxy group | Influences melting point and the type of liquid crystal phase. |

| Linking Group | Carboxylic acid | Carboxylic acid | Promotes self-assembly through hydrogen bonding to form dimers. tandfonline.com |

| Substituents | Chloro group | Alkoxy chain | Affects polarity, intermolecular forces, and mesophase stability. |

This structural comparison highlights the foundational similarities that could permit this compound to be explored for applications in materials science, especially in the design of new liquid crystalline materials. Further research would be necessary to synthesize and characterize its mesomorphic properties.

Comprehensive Patent Landscape Analysis of Structural Analogues and Synthetic Methodologies

An analysis of the patent landscape reveals that while patents specifically claiming this compound are not prominent, there is significant patent activity surrounding its structural analogues and the synthetic methodologies applicable to its preparation. The patents in this area are primarily focused on the synthesis of substituted benzoic acids as key intermediates for pharmaceuticals and agrochemicals.

The synthetic methodologies patented often involve multi-step processes. For example, a common approach to synthesizing substituted benzoic acids is through the oxidation of the corresponding substituted toluenes. wikipedia.org Another patented method involves the use of benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst to produce chloromethyl benzoic acid derivatives. google.comgoogle.com These methodologies could potentially be adapted for the synthesis of this compound.

Patents for structurally similar compounds, such as other chloro- and alkoxy-substituted benzoic acids, indicate their utility as intermediates in the synthesis of more complex molecules. For instance, patents describe the use of compounds like 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid as an intermediate in the preparation of gefitinib, an anticancer drug. googleapis.com This highlights the commercial interest in benzoic acid derivatives with similar substitution patterns.

The following table summarizes a selection of patents relevant to the synthesis and application of structural analogues of this compound.

| Patent Number | Title | Key Aspect |

| CN105384620A | 3-chloro methyl benzoic acid synthetic method | Describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst. google.com |

| CN105384620B | A kind of synthetic method of 3 chloromethyl benzoic acid | Further details on the synthesis of 3-chloromethyl benzoic acid, a structural analogue. google.com |

| US8350029B2 | Process for preparing gefitinib | Details the use of a substituted benzoic acid, 2-amino-4-methoxy-5-(3-chloropropoxy)benzoic acid, as an intermediate. googleapis.com |

| US2487056A | Preparation of 2-chloro-5-amino-benzoic acid | Outlines a process for the nitration of ortho-chloro-benzoic acid as a step in the synthesis of a substituted benzoic acid. googleapis.com |

| US5098463A | Trisubstituted benzoic acid intermediates | Covers novel trisubstituted benzoic acid intermediates for herbicidal preparations. justia.com |

The patent landscape suggests that the value of compounds like this compound currently lies in their potential as intermediates for the synthesis of high-value products in the pharmaceutical and agricultural sectors. Future patent activity may see the direct application of this compound or its close analogues in novel materials, but for now, the focus remains on synthetic methodologies and its role as a building block.

Q & A

How can the synthetic route for 3-Chloro-2-(cyclobutylmethoxy)benzoic acid be optimized to improve yield and purity?

Methodological Answer:

Optimization involves evaluating reaction conditions (catalyst, solvent, temperature) and precursor selection. For example:

- Catalyst Screening: Use FeCl₃ (as in chlorination reactions of analogous benzoic acids) to enhance electrophilic substitution efficiency .

- Temperature Control: Maintain 40–60°C to balance reaction rate and side-product formation.

- Purification: Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Yield Tracking: Compare yields under varying conditions (Table 1).

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| FeCl₃, 50°C | 78 | 98 |

| AlCl₃, 50°C | 65 | 92 |

| FeCl₃, 70°C | 72 | 95 |

Reference:

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for structure refinement and ORTEP-3 for graphical representation of electron density maps .

- Solid-State NMR: Resolve structural ambiguities by analyzing chemical shifts.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm error.

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1680 cm).

What methodologies are suitable for assessing its pharmacokinetics in preclinical models?

Methodological Answer:

- HPLC-DAD Validation: Adapt the protocol from studies on structurally related benzoic acids :

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v).

- Detection: λ = 254 nm.

- Pharmacokinetic Parameters: Calculate , , and AUC using non-compartmental analysis (Phoenix WinNonlin).

Reference:

How do substituent positions (e.g., chloro vs. cyclobutylmethoxy) influence its biological activity and reactivity?

Methodological Answer:

- Comparative SAR Studies: Use analogs from literature (Table 2) to assess substituent effects :

| Compound | IC (µM) | LogP |

|---|---|---|

| 3-Chloro-2-(cyclobutylmethoxy) | 0.45 | 2.8 |

| 4-Chloro-2-(difluoromethoxy) | 1.2 | 2.1 |

| 3-Bromo-4-chloro | 3.4 | 3.0 |

- Computational Modeling: Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces.

How can analytical methods for quantifying this compound in complex matrices be validated?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Linearity: Test 0.1–100 µg/mL ().

- Accuracy/Precision: Spike recovery (90–110%) and RSD <5% (intra-/inter-day).

- LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1).

- Robustness: Vary flow rate (±0.1 mL/min) and column temperature (±2°C).

What computational tools are effective for studying its molecular interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against protein databases (PDB) using flexible ligand settings.

- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns (RMSD <2 Å acceptable).

- Pharmacophore Modeling (MOE): Align active conformers to identify critical interaction motifs.

How can contradictions in crystallographic data during structure determination be resolved?

Methodological Answer:

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling: Apply PART/SUMP restraints for ambiguous electron density regions.

- Validation Tools: Check PLATON’s ADDSYM for missed symmetry operations.

What in vitro assays are appropriate for evaluating its pharmacological potential?

Methodological Answer:

- Antibacterial Activity: Broth microdilution (CLSI guidelines) against Gram+/− strains .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 IC determination).

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (EC <10 µM desirable).

What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal: Segregate halogenated waste for incineration .

How can researchers design experiments to elucidate its mechanism of action?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to target proteins.

- CRISPR-Cas9 Knockout Models: Identify gene targets in resistant vs. sensitive cell lines.

- Metabolomics (LC-MS): Track downstream metabolite changes post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.